molecular formula C21H18ClFN2O3 B2448594 N-(3-chloro-4-fluorophenyl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide CAS No. 888463-72-7

N-(3-chloro-4-fluorophenyl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide

Cat. No.: B2448594
CAS No.: 888463-72-7
M. Wt: 400.83
InChI Key: YUUDQZDMFNEHIG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-3-cyclopentaneamido-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H18ClFN2O3 and its molecular weight is 400.83. The purity is usually 95%.
The exact mass of the compound N-(3-chloro-4-fluorophenyl)-3-(cyclopentanecarboxamido)benzofuran-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a receptor tyrosine kinase of the ErbB family, which also includes Erb2 (HER2), ErbB3 (HER3), and ErbB4 (HER4) . EGFR is often overexpressed in many human epithelial malignancies including non-small cell lung cancer (NSCLC) .

Mode of Action

This compound is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells . EGFR is often shown to be overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Biochemical Pathways

The compound interrupts signaling in target cancer cells with mutated and overactive EGFR . It is linked to multiple signaling pathways involved in tumor growth and angiogenesis such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .

Pharmacokinetics

Similar compounds like gefitinib are metabolized in the liver . More research is needed to determine the ADME properties of this specific compound.

Result of Action

The compound’s action results in the inhibition of the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This leads to the interruption of signaling in target cancer cells with mutated and overactive EGFR .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-(cyclopentanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O3/c22-15-11-13(9-10-16(15)23)24-21(27)19-18(14-7-3-4-8-17(14)28-19)25-20(26)12-5-1-2-6-12/h3-4,7-12H,1-2,5-6H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUDQZDMFNEHIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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